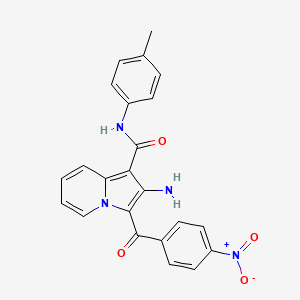

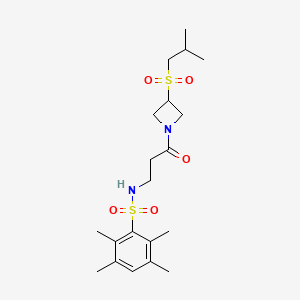

![molecular formula C15H13N3O4S B2510058 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-69-7](/img/structure/B2510058.png)

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound with the linear formula C21H20N2O4 . It is a part of the pyrimidine family, which are aromatic heterocyclic compounds known to display a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidines, including this compound, has been the subject of numerous studies . Various methods have been described, and the synthesis often involves the reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C21H20N2O4 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines, including this compound, have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The compound is a light brown solid with a melting point of 210–212°C . Its IR (KBr) ν max is 3370.58, 1414.54, 1603.84, 2946.17 cm−1 .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

- The compound and its derivatives are synthesized through reactions involving various precursor molecules, showcasing the versatility of thiazolopyrimidine frameworks in drug design. For instance, compounds derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic properties, highlighting the synthetic adaptability of thiazolopyrimidine compounds (Abu‐Hashem et al., 2020).

Pharmacological Applications

- Anti-inflammatory and Analgesic Properties: Certain derivatives exhibit significant COX-2 inhibitory activity, suggesting potential for development as anti-inflammatory and analgesic agents. These findings point to the therapeutic potential of thiazolopyrimidine compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

- Cytotoxic Activity: Research on pyrazolo[1,5-a]pyrimidine derivatives has shown in vitro cytotoxic activity against cancer cells, indicating the potential for these compounds to be developed into anticancer drugs (Hassan, Hafez, & Osman, 2014). This area of research is crucial for discovering new therapeutic options for various types of cancer.

- Antimicrobial Activity: Thiazolopyrimidine derivatives have been investigated for their antimicrobial properties, with some compounds showing significant activity against a range of bacteria and fungi. This suggests a potential application in treating infectious diseases (Gein et al., 2015).

Structural and Conformational Studies

- Detailed structural analyses, including crystallographic studies, provide insights into the molecular conformations and intermolecular interactions of thiazolopyrimidine derivatives. Understanding these aspects is essential for the rational design of molecules with enhanced biological activity and selectivity (Nagarajaiah & Begum, 2014).

Mécanisme D'action

Orientations Futures

Research into pyrimidines, including this compound, continues to be a vibrant field. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail, and several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-10-4-2-9(3-5-10)8-16-12(19)11-13(20)17-15-18(14(11)21)6-7-23-15/h2-7,20H,8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQUGXMGKIXSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

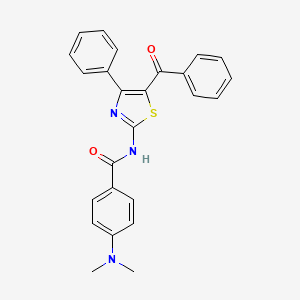

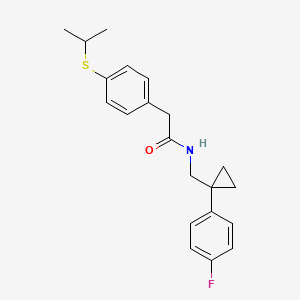

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-(dimethylamino)ethyl)acetamide](/img/structure/B2509979.png)

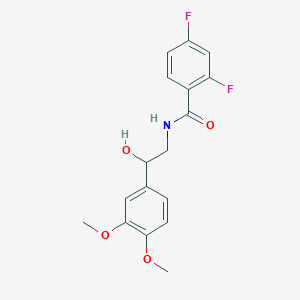

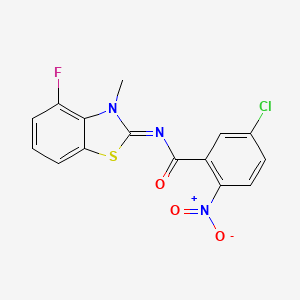

![N-cyclohexyl-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2509980.png)

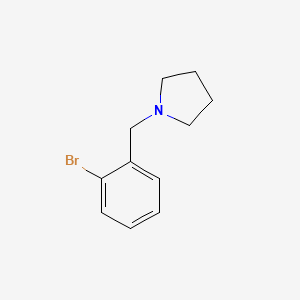

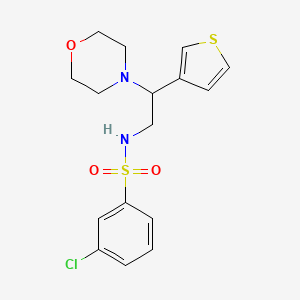

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2509988.png)

)carb oxamide](/img/structure/B2509990.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509995.png)